Bienvenue dans la boutique en ligne BenchChem!

[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine

mGluR2 positive allosteric modulator CNS PET tracer triazolopyridine SAR

[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine (CAS 1020041-12-6) is a nitrogen-containing fused heterocycle belonging to the [1,2,4]triazolo[4,3-a]pyridine class, carrying a trifluoromethyl (-CF₃) substituent specifically at the pyridine ring C-8 position and a primary aminomethyl (-CH₂NH₂) handle at the C-3 position of the triazole ring. With a molecular formula of C₈H₇F₃N₄ and a molecular weight of 216.16 g/mol, this compound serves as a versatile synthetic intermediate for constructing focused libraries targeting the metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulator (PAM) pharmacophore, as well as c-Met, Pim-1, and IDO1 inhibitor scaffolds.

Molecular Formula C8H7F3N4
Molecular Weight 216.16 g/mol
CAS No. 1020041-12-6
Cat. No. B1434367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
CAS1020041-12-6
Molecular FormulaC8H7F3N4
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESC1=CN2C(=NN=C2C(=C1)C(F)(F)F)CN
InChIInChI=1S/C8H7F3N4/c9-8(10,11)5-2-1-3-15-6(4-12)13-14-7(5)15/h1-3H,4,12H2
InChIKeyPXTYJUBKBDANCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine (CAS 1020041-12-6): A Position-Specific Heteroaromatic Building Block for CNS and Kinase-Targeted Library Synthesis


[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine (CAS 1020041-12-6) is a nitrogen-containing fused heterocycle belonging to the [1,2,4]triazolo[4,3-a]pyridine class, carrying a trifluoromethyl (-CF₃) substituent specifically at the pyridine ring C-8 position and a primary aminomethyl (-CH₂NH₂) handle at the C-3 position of the triazole ring . With a molecular formula of C₈H₇F₃N₄ and a molecular weight of 216.16 g/mol, this compound serves as a versatile synthetic intermediate for constructing focused libraries targeting the metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulator (PAM) pharmacophore, as well as c-Met, Pim-1, and IDO1 inhibitor scaffolds [1][2]. Its aromatic, non-tetrahydro pyridine core distinguishes it from the saturated 5,6,7,8-tetrahydro analogs (e.g., CAS 1423034-73-4), while its specific 8-CF₃ regiochemistry differentiates it from the 6-CF₃ (CAS 889943-45-7) and 7-CF₃ positional isomers .

Why 6-CF₃, 7-CF₃, 8-CH₃, and Tetrahydro Analogs Cannot Substitute for [8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine in Structure-Activity Relationship (SAR) Exploration


Within the [1,2,4]triazolo[4,3-a]pyridine methanamine family, the position of the trifluoromethyl substituent on the pyridine ring is a critical determinant of both electronic properties and biological target engagement [1]. The C-8 position places the electron-withdrawing -CF₃ group adjacent to the bridgehead nitrogen, strongly modulating the electron density of the fused heterocycle differently than the C-6 or C-7 isomers—an effect that directly influences the binding conformation required for mGluR2 PAM activity, where the 8-CF₃ motif has been specifically optimized in clinical candidates such as JNJ-42153605 (EC₅₀ = 17 nM) [2]. Furthermore, the aromatic pyridine ring in CAS 1020041-12-6 provides a planar, π-conjugated system that is geometrically and electronically distinct from the non-planar, partially saturated tetrahydro analog (CAS 1423034-73-4; MW 220.20, XLogP₃ = -0.1) [3]. The primary amine (-NH₂) at the C-3 methylene position, in contrast to the N-methyl secondary amine in CAS 1955547-36-0, preserves a hydrogen bond donor (HBD = 1) for amide coupling diversification without introducing the steric bulk or increased lipophilicity (MW +14, clogP increase) associated with N-alkylation [3]. These cumulative differences mean that SAR data generated with a 6-CF₃ or tetrahydro analog cannot be reliably extrapolated to the 8-CF₃ aromatic series.

Quantitative Differentiation Evidence: [8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine Against Closest Structural Analogs


Regioisomeric Positioning of -CF₃ at C-8 Enables mGluR2 PAM Pharmacophore Compatibility Not Achievable with 6-CF₃ or 7-CF₃ Isomers

The 8-CF₃ substitution on the [1,2,4]triazolo[4,3-a]pyridine scaffold is a defined structural requirement for potent mGluR2 PAM activity. The clinical candidate JNJ-42153605 (3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine) achieved an EC₅₀ of 17 nM at mGluR2 and demonstrated central in vivo efficacy by inhibiting REM sleep at 3 mg/kg p.o. in the rat sleep-wake EEG paradigm [1]. The companion PET tracer [¹¹C]CMTP, also built on an 8-CF₃-[1,2,4]triazolo[4,3-a]pyridine core, was synthesized via O-[¹¹C]methylation of its desmethyl precursor in 19.7 ± 8.9% radiochemical yield (n = 10), with >98% radiochemical purity and >74 GBq/µmol molar activity, and exhibited moderate in vitro specific binding to mGluR2 in rat brain autoradiography [2]. In contrast, the 6-CF₃ isomer (CAS 889943-45-7) has no reported mGluR2 PAM activity; its primary reported applications are as a general heterocyclic building block for CNS targets and enzyme inhibition [3]. The 6-CF₃ regioisomer is also a known intermediate for c-Met inhibitor programs, but the c-Met SAR for triazolo[4,3-a]pyridine derivatives has been established predominantly on triazolo[4,3-a]pyrazine cores, with only limited exploration of pyridine regioisomers [4].

mGluR2 positive allosteric modulator CNS PET tracer triazolopyridine SAR

Aromatic Planarity of the Pyridine Ring Distinguishes CAS 1020041-12-6 from the Tetrahydro Analog for π-Stacking Interactions and PET Tracer Design

CAS 1020041-12-6 possesses a fully aromatic pyridine ring (molecular formula C₈H₇F₃N₄, MW = 216.16 g/mol), whereas its direct saturated analog (CAS 1423034-73-4) contains a 5,6,7,8-tetrahydro pyridine ring (C₈H₁₁F₃N₄, MW = 220.20 g/mol) [1]. The aromatic core of CAS 1020041-12-6 confers planarity and an extended π-electron system that can participate in π-π stacking interactions with aromatic amino acid side chains in protein binding pockets—a feature critical for the mGluR2 PAM pharmacophore exemplified by JNJ-42153605 and the PET tracer CMTP, both of which retain the aromatic pyridine [2]. Conversely, the tetrahydro analog (CAS 1423034-73-4, XLogP₃ = -0.1) has increased molecular flexibility and a different conformational ensemble, making it better suited for lead-like compound design programs emphasizing non-planarity, such as the GLP-1 secretagogue scaffolds reported for anti-diabetes drug discovery [3]. The aromatic compound thus specifically addresses target classes where a flat, electron-deficient heteroaromatic core is required for binding.

aromatic scaffold PET tracer design tetrahydro analog comparison

Primary Amine (-CH₂NH₂) Functionality Preserves Hydrogen Bond Donor Capacity for Amide Coupling Diversification vs. N-Methyl Analog

The C-3 methanamine substituent of CAS 1020041-12-6 is a primary amine (-CH₂NH₂) with one hydrogen bond donor (HBD = 1), enabling direct amide bond formation with carboxylic acid building blocks without the need for additional deprotection steps . The N-methyl analog (CAS 1955547-36-0, C₉H₉F₃N₄, MW = 230.19 g/mol) bears a secondary amine (-CH₂NHCH₃), which introduces a methyl group that increases molecular weight by 14.03 g/mol, adds steric hindrance adjacent to the coupling site, and alters the hydrogen bond donor/acceptor profile (HBD remains 1, but the N-H is now a secondary amine with different pKa and steric accessibility) . In systematic amide library synthesis—such as the Pim-1 inhibitor program that generated 15 amide derivatives from 1,2,4-triazolo[4,3-a]pyridine-3-methanamine scaffolds using 1,2,4-oxadiazole carboxylic acids—the primary amine is the requisite functionality for direct HATU- or EDCI-mediated coupling [1]. The N-methyl analog would require a different synthetic strategy (e.g., reductive amination or secondary amine acylation under forcing conditions) that may be incompatible with sensitive functional groups elsewhere in the molecule.

primary amine handle amide coupling DNA-encoded library

Electron-Withdrawing -CF₃ at C-8 Modulates Scaffold Electron Deficiency for Nucleophilic Aromatic Substitution vs. 8-CH₃ or 8-H Analogs

The trifluoromethyl group at C-8 of the [1,2,4]triazolo[4,3-a]pyridine scaffold exerts a strong electron-withdrawing inductive effect (-I), increasing the electron deficiency of the fused heterocyclic system relative to analogs bearing an electron-donating methyl group at C-8 (e.g., CAS 1020033-72-0, 8-methyl analog, MW = 162.19 g/mol) or an unsubstituted C-8 position . This electronic modulation has direct consequences for further synthetic elaboration: the 7-CF₃ analog has been specifically noted for its enhanced susceptibility to nucleophilic aromatic substitution (NAS) at electron-poor positions (C-5 or C-8), a property that would be diminished or absent in the 8-CH₃ or 8-H congeners due to reduced ring electron deficiency . Furthermore, in the context of mGluR2 PAM development, the 8-CF₃ group contributes to the lipophilic ligand efficiency (LLE) optimization that distinguished the triazolo[4,3-a]pyridine series from the earlier imidazo[1,2-a]pyridine leads [1].

electron-deficient heterocycle nucleophilic aromatic substitution medicinal chemistry building block

The [1,2,4]Triazolo[4,3-a]pyridine Scaffold is a Validated Privileged Structure for IDO1 Holo-Inhibitor Development with Sub-Micromolar Potency Achievable

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as a novel chemotype for indoleamine 2,3-dioxygenase 1 (IDO1) catalytic holo-inhibitors, a target class in cancer immunotherapy [1]. Starting from a structure-based virtual screening hit, rational design of [1,2,4]triazolo[4,3-a]pyridine analogues achieved potency improvement to sub-micromolar levels, with excellent in vitro metabolic stability and exquisite selectivity over other heme-containing enzymes (e.g., tryptophan 2,3-dioxygenase, TDO) [1]. This scaffold is noted as underexploited among heme-binding moieties, positioning CAS 1020041-12-6—with its synthetically accessible primary amine handle—as a strategic entry point for focused IDO1 inhibitor library synthesis [1]. In contrast, the closely related [1,2,4]triazolo[1,5-a]pyridine regioisomer (e.g., CAS 2155875-93-5) and the triazolopyrazine core have been predominantly explored for different target classes (sodium channel inhibition, c-Met/VEGFR-2 kinase inhibition), with no demonstrated IDO1 activity at comparable potency [2].

IDO1 inhibitor cancer immunotherapy heme-binding chemotype

6-Arylamino-[1,2,4]triazolo[4,3-a]pyridine Derivatives Demonstrate Antiproliferative Activity (IC₅₀ 5.98–12.58 µM) Superior to 5-FU, Supporting the Scaffold's Utility in Anticancer Agent Development

A series of 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives were synthesized and evaluated for antiproliferative activity, demonstrating IC₅₀ values in the range of 5.98–12.58 µM against cancer cell lines, which were more potent than the positive control 5-fluorouracil (5-FU) [1]. The most active compound (8l) dose-dependently induced cell cycle arrest at the G2/M phase, confirming a mechanism-based antiproliferative effect [1]. While this specific series explores substitution at the C-6 position rather than the C-8 position of CAS 1020041-12-6, the data establish the [1,2,4]triazolo[4,3-a]pyridine core as a productive scaffold for anticancer lead generation, contrasting with triazolopyrazine-based c-Met inhibitors that exhibited variable kinase selectivity profiles [2]. The C-8 trifluoromethyl substitution in CAS 1020041-12-6 offers an orthogonal diversification vector (C-8 vs. C-6) for exploring additional SAR dimensions in anticancer programs.

anticancer antiproliferative kinase inhibitor scaffold

Optimal Procurement and Application Scenarios for [8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine Based on Quantitative Differentiation Evidence


mGluR2 PAM Lead Optimization and PET Tracer Development Programs

Procure CAS 1020041-12-6 when the research objective is the synthesis and SAR exploration of metabotropic glutamate receptor 2 positive allosteric modulators. The 8-CF₃ substitution is a critical pharmacophoric element validated by JNJ-42153605 (mGluR2 EC₅₀ = 17 nM, in vivo active at 3 mg/kg p.o.) . The aromatic core is furthermore required for PET tracer development, as demonstrated by [¹¹C]CMTP, which was synthesized from a desmethyl precursor retaining the 8-CF₃ aromatic scaffold and achieved >98% radiochemical purity with moderate in vitro specific binding to mGluR2 in rat brain . The 6-CF₃ and 7-CF₃ isomers are structurally incompatible with this pharmacophore and should not be purchased for mGluR2 programs.

IDO1 Catalytic Holo-Inhibitor Library Synthesis for Cancer Immunotherapy

Select CAS 1020041-12-6 as the core scaffold for focused IDO1 inhibitor library construction. The [1,2,4]triazolo[4,3-a]pyridine chemotype has been validated as an underexploited heme-binding moiety with sub-micromolar IDO1 inhibitory potency, excellent in vitro metabolic stability, and selectivity over TDO and other heme enzymes . The primary amine at C-3 enables rapid amide coupling to diverse carboxylic acid building blocks, generating structurally diverse analogues for SAR studies . The [1,2,4]triazolo[1,5-a]pyridine regioisomer should be avoided, as it has no demonstrated IDO1 activity.

Kinase Inhibitor (Pim-1, c-Met) Library Diversification Requiring a Primary Amine Handle at the C-3 Position

Use CAS 1020041-12-6 when the synthetic strategy requires a primary amine for direct amide bond formation in kinase inhibitor library production. The [1,2,4]triazolo[4,3-a]pyridine-3-methanamine scaffold has been systematically employed in Pim-1 inhibitor programs: a pharmacophore model was built and validated, virtual screening of 912 compounds yielded 175 hits, and 15 top-scoring compounds were synthesized and evaluated as Pim-1 inhibitors . The 8-CF₃ substitution provides an additional diversification point orthogonal to the C-7 position commonly used for oxadiazole attachment in Pim-1 programs . The N-methyl analog (CAS 1955547-36-0) requires modified coupling conditions that may reduce library production throughput.

Anticancer Agent Development Exploiting C-8 Trifluoromethyl as an Orthogonal Diversification Vector to the C-6 Arylamino Pharmacophore

Deploy CAS 1020041-12-6 in anticancer programs where independent elaboration of the C-6 and C-8 positions is desired. The 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine series has demonstrated antiproliferative IC₅₀ values of 5.98–12.58 µM—more active than 5-FU—with mechanism-based G2/M cell cycle arrest . CAS 1020041-12-6 provides the C-8 trifluoromethyl group as a metabolically stable, lipophilicity-modulating substituent, while the C-3 methanamine can be used for appendage diversification, leaving the C-6 position available for independent arylamino SAR exploration . The 8-CH₃ analog lacks the electron-withdrawing and metabolic stability benefits of the -CF₃ group, potentially compromising both potency and pharmacokinetic properties of derived leads.

Quote Request

Request a Quote for [8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.